molecular formula C19H22N2O B5710685 1-benzoyl-4-(2-methylbenzyl)piperazine

1-benzoyl-4-(2-methylbenzyl)piperazine

Cat. No. B5710685
M. Wt: 294.4 g/mol
InChI Key: YFNIBCSPNFLNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-(2-methylbenzyl)piperazine, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the effects of psychoactive substances on the central nervous system. MBZP is a potent serotonin receptor agonist, which means it can bind to and activate serotonin receptors in the brain, leading to various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-(2-methylbenzyl)piperazine is not fully understood, but it is believed to act as a potent serotonin receptor agonist. Specifically, it has been shown to bind to and activate 5-HT2A and 5-HT2C receptors in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-4-(2-methylbenzyl)piperazine has been shown to induce various biochemical and physiological effects in rodents, including hyperthermia, locomotor activity, and stereotypy. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and arousal.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-4-(2-methylbenzyl)piperazine in lab experiments is that it is a potent and selective serotonin receptor agonist, which allows for the investigation of the specific effects of serotonin receptor activation on the central nervous system. However, one limitation is that it may not fully mimic the effects of other psychoactive substances such as amphetamines and ecstasy, as it only activates serotonin receptors and not other neurotransmitter systems.

Future Directions

There are several future directions for research on 1-benzoyl-4-(2-methylbenzyl)piperazine, including investigating its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further studies could investigate the long-term effects of 1-benzoyl-4-(2-methylbenzyl)piperazine exposure on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

1-benzoyl-4-(2-methylbenzyl)piperazine can be synthesized using various methods, including the reductive amination of 1-benzoylpiperazine with 2-methylbenzylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-benzoyl-4-(2-methylbenzyl)piperazine has been extensively used in scientific research to study the effects of psychoactive substances on the central nervous system. It is commonly used as a model compound to investigate the mechanism of action of other psychoactive substances such as amphetamines and ecstasy. 1-benzoyl-4-(2-methylbenzyl)piperazine has been shown to induce hyperthermia, locomotor activity, and stereotypy in rodents, which are similar to the effects of amphetamines and ecstasy.

properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-7-5-6-10-18(16)15-20-11-13-21(14-12-20)19(22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIBCSPNFLNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylbenzyl)piperazin-1-yl](phenyl)methanone

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